N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has been studied for its potential antimicrobial properties . The primary targets of this compound are believed to be certain enzymes, such as acetyl-CoA carboxylase , which play crucial roles in various biochemical processes in the cell.
Mode of Action
The interaction of this compound with its targets involves binding to the active sites of these enzymes, potentially inhibiting their function . This interaction can result in changes to the normal functioning of the cell, leading to the antimicrobial effects observed.
Biochemical Pathways
Upon interaction with its targets, this compound can affect various biochemical pathways. For instance, the inhibition of acetyl-CoA carboxylase can disrupt fatty acid synthesis, a critical process for the survival and growth of microorganisms .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial activity. By inhibiting key enzymes, it can disrupt essential cellular processes in microorganisms, potentially leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex heterocyclic compounds like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Exhibits excellent acaricidal activity.
Uniqueness
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique diethoxyethyl group, which may enhance its pharmacokinetic properties and biological activity compared to similar compounds. This structural feature can contribute to its higher efficacy and specificity in targeting molecular pathways .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-18-10(19-5-2)7-13-11-9-6-16-17(3)12(9)15-8-14-11/h6,8,10H,4-5,7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDMIPMIHAUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C=NN(C2=NC=N1)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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